5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorobenzoyl chloride, chlorophenyl compounds, and phenylethylamine. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms in the chlorobenzoyl and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one shares similarities with other compounds containing chlorobenzoyl and chlorophenyl groups.
- Compounds like 4-chlorobenzoyl chloride and 4-chlorophenylamine are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct structure allows for unique interactions and reactivity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C25H19Cl2NO3 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H19Cl2NO3/c26-19-10-6-17(7-11-19)22-21(23(29)18-8-12-20(27)13-9-18)24(30)25(31)28(22)15-14-16-4-2-1-3-5-16/h1-13,22,29H,14-15H2/b23-21+ |
InChI Key |
FNLADVIYRODDNF-XTQSDGFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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